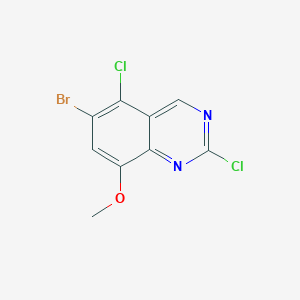

6-Bromo-2,5-dichloro-8-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,5-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-6-2-5(10)7(11)4-3-13-9(12)14-8(4)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYQZNSPBAPDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CN=C(N=C12)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270935 | |

| Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036755-87-9 | |

| Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of 6 Bromo 2,5 Dichloro 8 Methoxyquinazoline

Reactivity Profile of the Halogen Atoms (Bromine and Chlorine) on the Quinazoline (B50416) Ring

The quinazoline core is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence of multiple halogen atoms on this scaffold, as in 6-bromo-2,5-dichloro-8-methoxyquinazoline, introduces distinct sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of these halogens is not uniform and is dictated by their position on the ring system.

In polysubstituted haloquinazolines, the chlorine atom at the C4 position is generally the most reactive towards nucleophilic aromatic substitution (SNAr). nih.gov This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom in the pyrimidine ring. Following the C4-Cl, the bromine atom at the C6 position on the benzene ring is typically more susceptible to substitution than the chlorine atom at the C2 position. researchgate.net This is due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The chlorine at the C2 position is the least reactive of the three halogens. researchgate.net

This differential reactivity allows for sequential and site-selective modifications of the quinazoline core. For instance, in 2,4-dichloroquinazoline (B46505) derivatives, nucleophilic substitution reactions consistently show regioselectivity for the C4 position under various conditions. mdpi.com This principle is fundamental in the synthesis of a wide array of biologically active 4-aminoquinazoline derivatives. mdpi.com Similarly, in metal-catalyzed cross-coupling reactions, the C4-Cl bond of 6-bromo-2,4-dichloroquinazoline (B10380) has been observed to be more reactive than the C-Br bond, which in turn is more reactive than the C2-Cl bond. researchgate.net

Table 1: General Reactivity Order of Halogens in Polysubstituted Haloquinazolines

| Position | Halogen | General Reactivity in Nucleophilic Substitution | General Reactivity in Cross-Coupling |

| C4 | Chlorine | Highest | High |

| C6 | Bromine | Moderate | Moderate |

| C2 | Chlorine | Lowest | Low |

Influence of the Methoxy (B1213986) Group on Quinazoline Reactivity

In the context of structure-activity relationship studies of quinazoline-based compounds, the presence and position of methoxy groups can significantly impact biological activity. For instance, studies on certain anticancer quinazoline derivatives have shown that the presence of an electron-donating methoxy group can be favorable for activity. nih.gov

Regioselectivity in Substitution and Cross-Coupling Reactions of Polysubstituted Quinazolines

Regioselectivity is a critical aspect of the synthetic chemistry of polysubstituted quinazolines, enabling the precise installation of various functional groups at specific positions. As discussed earlier, the inherent electronic properties of the quinazoline ring system, coupled with the nature and position of existing substituents, dictate the outcome of substitution and cross-coupling reactions.

In nucleophilic aromatic substitutions of di- and tri-haloquinazolines, the C4 position is the most favored site for attack. nih.govmdpi.com This allows for the selective introduction of amines, alcohols, and other nucleophiles at this position, while leaving the halogens at C2 and C6 intact for subsequent transformations.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, also exhibit a high degree of regioselectivity. The choice of catalyst, ligands, and reaction conditions can be tuned to favor reaction at a specific halogenated site. For example, the greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions is a well-established principle that can be exploited for selective functionalization. In the case of 6-bromo-2,4-dichloroquinazolines, it has been demonstrated that the C4-Cl bond can be more reactive in certain metal-catalyzed cross-couplings than the C6-Br bond, which in turn is more reactive than the C2-Cl bond. researchgate.net This allows for a stepwise and controlled diversification of the quinazoline scaffold.

Theoretical Studies on Reaction Mechanisms Involving 6-Bromo-2,5-dichloro-8-methoxyquinazoline

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Bond Dissociation Energies and Stability

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties, including bond dissociation energies (BDEs) and thermodynamic stability. nih.govresearchgate.net By calculating the energies of the molecule and its corresponding radical fragments, the strength of a particular bond can be estimated. youtube.com

Table 2: Illustrative DFT-Calculated Properties for a Substituted Quinazoline

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | ~X eV | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. nih.gov |

| C6-Br Bond Dissociation Energy | ~Y kcal/mol | Quantifies the strength of the bond and its susceptibility to cleavage. |

| C2-Cl Bond Dissociation Energy | ~Z kcal/mol | Typically higher than C-Br BDE, indicating a stronger bond. |

| C5-Cl Bond Dissociation Energy | ~A kcal/mol | Expected to be similar to other C-Cl bonds on the ring. |

| Gibbs Free Energy of Formation | ~B kcal/mol | Indicates the thermodynamic stability of the molecule. nih.gov |

Note: The values in this table are illustrative and would require specific DFT calculations for 6-bromo-2,5-dichloro-8-methoxyquinazoline.

Computational Exploration of Reaction Pathways

Computational methods, particularly DFT, can be used to map out the potential energy surfaces of chemical reactions involving 6-bromo-2,5-dichloro-8-methoxyquinazoline. This involves identifying transition states, intermediates, and the corresponding activation energies for different possible reaction pathways.

For instance, in a nucleophilic aromatic substitution reaction, computational studies can help elucidate whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. Similarly, for metal-catalyzed cross-coupling reactions, the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, can be modeled to understand the factors governing regioselectivity. nih.gov Such computational explorations can provide a detailed, atomistic-level understanding of the reaction mechanism and guide the design of more efficient and selective synthetic methods.

Oxidation and Reduction Pathways of Quinazoline Systems

The quinazoline ring system can undergo both oxidation and reduction reactions, depending on the reagents and reaction conditions. nih.gov

Oxidation of the quinazoline core can lead to the formation of quinazolinones. For example, oxidation in a dilute aqueous acid with hydrogen peroxide can yield a 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline medium, potassium permanganate (B83412) can also oxidize the quinazoline ring. nih.gov

Reduction of the quinazoline ring typically occurs at the pyrimidine portion. Catalytic hydrogenation can lead to the formation of 3,4-dihydroquinazoline. nih.gov The specific outcome of the reduction can be influenced by the substituents present on the quinazoline ring.

The presence of the electron-donating methoxy group and the electron-withdrawing halogen atoms in 6-bromo-2,5-dichloro-8-methoxyquinazoline will influence its redox properties. The methoxy group would generally make the benzene ring more susceptible to oxidation, while the halogens and the pyrimidine ring are more prone to reduction.

Structure Activity Relationship Sar Studies Pertaining to 6 Bromo 2,5 Dichloro 8 Methoxyquinazoline Analogues

Impact of Halogen Substituents (Bromo, Chloro) on Biological Activities of Quinazolines

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. In the quinazoline (B50416) series, the presence, type, and position of halogen substituents like bromine and chlorine significantly influence biological activity.

Research has consistently shown that the inclusion of halogen atoms at the C-6 and C-8 positions of the quinazolinone ring can enhance antimicrobial activities. nih.gov The presence of halogens can also influence a compound's interaction with plasma proteins like human serum albumin (HSA). Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives revealed that substitution with halogen atoms on the phenyl ring increased the binding affinity to HSA through a static quenching mechanism, with hydrophobic forces being the primary driver of this interaction. researchgate.net This enhanced binding is often correlated with the increasing atomic mass of the halogen. rsc.org

Table 1: Influence of Halogen Substituents on Quinazoline Activity

| Substituent | Position(s) | Observed Effect on Activity | Reference(s) |

| Halogens (general) | 6, 8 | Can improve antimicrobial activities. | nih.gov |

| Halogens (general) | 6 | Can promote anticancer activities. | nih.govnih.gov |

| Chloro | General | Good antimicrobial activity in some series. | nih.gov |

| Bromo, Chloro, Fluoro | Phenyl ring of 2-phenyl derivatives | Increased binding affinity to Human Serum Albumin (HSA). | researchgate.net |

| Fluoro > Bromo > Cl | C-5 of a fused quinazoline | Decreased EGFR inhibitory activity in that specific order. | mdpi.com |

Role of the Methoxy (B1213986) Group in Modulating Quinazoline Activity and Physicochemical Properties

The methoxy group (-OCH3) is another critical substituent used to fine-tune the properties of quinazoline-based compounds. Its presence can affect activity through electronic and steric effects, as well as by altering physicochemical properties like solubility and metabolic stability.

In many instances, electron-donating groups such as methoxy at the C-6 and C-7 positions of the quinazoline core have been shown to increase the activity of EGFR inhibitors. mdpi.com Specifically, dioxygenated groups at these positions generally improve cytotoxic activity. mdpi.com However, the enhancement of activity is not universal and can be context-dependent. For example, while methoxy groups are beneficial, some studies have found that larger alkoxy groups, such as a propoxy linker, can lead to even stronger activity than a methoxy group at the C-6 and/or C-7 positions. mdpi.com

The position of the methoxy group is paramount. A study on 2-substituted quinazolinones found that a compound with a 2-methoxyphenyl substitution at position 2, combined with a basic side chain at C-8, displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov In another series, a 7-methoxy group was part of the most promising compound identified as a tubulin polymerization inhibitor. nih.gov Furthermore, research into quinazolinone derivatives fused with imidazolone (B8795221) revealed that an electron-donating methoxy group on the imidazolone phenyl ring was the most active compound against several cancer cell lines. nih.gov

Positional Effects of Substituents on the Quinazoline Scaffold

The biological activity of quinazoline derivatives is highly sensitive to the placement of substituents around the core scaffold. The specific substitution pattern dictates the molecule's ability to fit into the binding pocket of its biological target and engage in key interactions.

Position 2: Substitutions at the C-2 position are crucial for modulating activity. For instance, incorporating a 2-methoxyphenyl group led to a compound with a significant antiproliferative profile. nih.gov Other research indicates that having a methyl or thiol group at this position is essential for antimicrobial properties. nih.gov

Position 4: The C-4 position is a key point for interaction with many kinase targets. An amine or substituted amine at this position is a common feature in potent anticancer and antimicrobial quinazolines. nih.gov Specifically, the 4-anilino-quinazoline moiety is recognized as a privileged scaffold for developing EGFR tyrosine kinase inhibitors, as it facilitates crucial hydrogen bonds within the kinase's active site. mdpi.com Changing this aniline (B41778) group often leads to a decrease in activity. mdpi.com

Positions 6 and 7: These positions are frequently modified to enhance potency. Electron-donating groups, including methoxy and larger alkoxy groups, at C-6 and C-7 have been shown to improve the binding activity of EGFR inhibitors. mdpi.commdpi.com The introduction of a Michael addition acceptor group at the C-6 position can lead to irreversible binding with the target receptor, a strategy used in second-generation kinase inhibitors. mdpi.com

Position 8: This position is also important for optimizing activity. A study highlighted a derivative with a basic side chain at C-8 as having a notable antiproliferative profile. nih.gov

Table 2: Summary of Positional Effects on Quinazoline Activity

| Position | Common Substituent Type | General Impact on Activity | Reference(s) |

| 2 | Methyl, Thiol, Substituted Phenyl | Essential for antimicrobial activity; can confer potent antiproliferative effects. | nih.govnih.gov |

| 4 | Anilino, Substituted Amines | Crucial for EGFR kinase inhibition; critical for anticancer and antimicrobial activity. | nih.govmdpi.com |

| 6 | Halogens, Electron-Donating Groups, Michael Acceptors | Enhances anticancer and antimicrobial activity; can enable irreversible inhibition. | mdpi.comnih.gov |

| 7 | Methoxy, Aminoalkoxy | Improves cytotoxic and EGFR inhibitory activity. | mdpi.commdpi.com |

| 8 | Basic Side Chains | Can contribute to potent antiproliferative profiles. | nih.gov |

Structure-Activity Relationships in Enzyme Inhibition by Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in the design of enzyme inhibitors, particularly for protein kinases involved in cancer cell signaling. nih.gov

The 4-anilino-quinazoline framework is a well-established pharmacophore for inhibiting EGFR kinase. mdpi.com SAR studies have revealed several key principles for potent inhibition:

Quinazoline Core: The nitrogen atoms at positions 1 (N-1) and 3 (N-3) are critical. N-1 typically forms a hydrogen bond with a key methionine residue (Met793) in the ATP-binding pocket of EGFR, which is a hallmark of high-affinity binding. mdpi.com

C-4 Substituent: An anilino group at the C-4 position is optimal for fitting into the hydrophobic pocket of the enzyme. mdpi.com

C-6 and C-7 Substituents: Small, electron-donating groups, such as methoxy, at these positions generally enhance inhibitory activity by increasing the basicity of the quinazoline N-1 atom, thereby strengthening the hydrogen bond with Met793. mdpi.commdpi.com

Second-generation EGFR inhibitors often feature an electrophilic group (a Michael acceptor) at the C-6 position, which forms a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. This strategy was developed to overcome resistance mutations. nih.gov

The versatility of the quinazoline scaffold allows for its adaptation to target other tyrosine kinases, such as HER2 (Human Epidermal Growth Factor Receptor 2) and RET (Rearranged during Transfection).

HER2 Inhibition: Many EGFR inhibitors also show activity against HER2. Lapatinib, for example, is a dual EGFR/HER2 inhibitor. nih.gov Achieving selectivity for HER2 over EGFR is a significant challenge but has been addressed through specific structural modifications. SAR studies indicate that selectivity is influenced by the nature of the aniline moiety at C-4 and the substituents at C-6. nih.gov By modifying these positions, novel derivatives have been synthesized that show significantly improved selectivity for HER2 over EGFR, sometimes by a factor of over 200 compared to lapatinib. nih.govrsc.org

RET Inhibition: Vandetanib is a multi-kinase inhibitor based on the quinazoline scaffold that targets VEGFR, EGFR, and RET. nih.gov This demonstrates that modifications to the core structure can broaden the inhibitory profile to include other important oncogenic kinases.

While less extensively documented in peer-reviewed literature compared to EGFR/HER2, the quinazoline scaffold has also been identified as a promising framework for the development of PDK1 inhibitors. Patent literature describes quinazoline derivatives designed specifically for PDK1 inhibition, indicating that this enzyme is a viable target for this class of compounds. google.com The development of potent and selective PDK1 inhibitors is an active area of research, as PDK1 is a key node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

SAR in Receptor Antagonism (e.g., Adenosine (B11128) A2A Receptor)

The quinazoline scaffold has been identified as a promising framework for the development of receptor antagonists, particularly for the adenosine A2A receptor (A2AR), a key target in the treatment of neurodegenerative diseases and cancer. nih.gov Structure-activity relationship (SAR) studies on quinazoline analogues have elucidated the importance of specific substitutions on the quinazoline ring for achieving high affinity and antagonist activity.

Research has highlighted the 2-aminoquinazoline (B112073) structure as a valuable starting point for designing new A2AR antagonists. nih.gov A notable example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which has demonstrated high affinity for the human A2AR. nih.gov The co-crystallization of this compound with the A2AR has provided a detailed understanding of the key interactions involved. These include hydrogen bonds between the 2-aminoquinazoline ring and amino acid residues such as Asn253 and Glu169, π-stacking interactions with Phe168, and hydrophobic interactions between the substituent at the 4-position (in this case, a furan (B31954) ring) and residues like His278 and Trp246. nih.gov

For the specific compound 6-bromo-2,5-dichloro-8-methoxyquinazoline , the SAR principles derived from related quinazoline analogues suggest that each substituent plays a crucial role in its potential receptor interactions:

The Quinazoline Core : This bicyclic system serves as the fundamental scaffold for interaction with the receptor. The nitrogen atoms at positions 1 and 3 are often critical for forming hydrogen bonds within the receptor's binding pocket. nih.gov

Substitution at the 2-position : In the case of 6-bromo-2,5-dichloro-8-methoxyquinazoline, the chloro group at the 2-position is a key feature. SAR studies on other quinazolines have shown that this position is amenable to a wide range of substitutions which can significantly modulate activity. nih.gov For instance, the introduction of aminoalkyl chains containing tertiary amines at this position has been explored to enhance antagonist activity and improve solubility. nih.gov

Substitution at the 4-position : While the subject compound has a hydrogen at this position, SAR studies frequently show that substitution at C4 is critical for affinity and selectivity. For example, incorporating groups like 2-furanyl or 4-fluorophenyl has been found to be compatible with the steric constraints of the A2AR binding site. nih.gov

Substitutions on the Benzene (B151609) Ring (Positions 5, 6, and 8) :

The 6-bromo group is a significant feature. Halogen atoms like bromine can participate in halogen bonding and increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. The presence of a bromo group at this position in a known A2AR antagonist highlights its potential importance. nih.gov

The 5-chloro group adds another halogen to the ring, which can influence the electronic properties and binding interactions of the molecule.

The following interactive table illustrates the impact of substitutions at various positions on the quinazoline core on Adenosine A2A Receptor antagonism, based on findings from related quinazoline derivatives.

| Position of Substitution | Substituent | Effect on A2A Receptor Affinity/Activity | Reference |

| 2 | Aminoalkyl chains with tertiary amines | Enhanced antagonist activity and solubility | nih.gov |

| 4 | 2-Furanyl or 4-Fluorophenyl | Favorable for steric bulk compatibility | nih.gov |

| 6 | Bromo | Associated with high affinity in some analogues | nih.gov |

| 7 | Methyl or Methoxy | Can influence selectivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.comnih.gov This method develops mathematical equations that predict the activity of new or untested compounds based on their physicochemical properties, which are represented by molecular descriptors. nih.govmdpi.com QSAR models are invaluable for prioritizing the synthesis of new compounds, thereby saving time and resources. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. mdpi.com

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as electronic, steric, hydrophobic, topological, or quantum chemical. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors to the biological activity. biointerfaceresearch.comnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. biointerfaceresearch.com

For quinazoline derivatives, QSAR studies have been successfully applied to model their activity against various targets, including cancer cell lines and microbes. biointerfaceresearch.comscilit.com For instance, 2D-QSAR models have been developed for quinazoline derivatives substituted at positions 3, 6, and 8 to investigate their cytotoxicity against HeLa cancer cells. biointerfaceresearch.com In other studies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create 3D contour maps that guide the design of new, more potent compounds. biointerfaceresearch.comrsc.org

While a specific QSAR model for 6-bromo-2,5-dichloro-8-methoxyquinazoline is not publicly available, the principles of QSAR can be applied to design and predict the activity of its analogues. A hypothetical QSAR study for analogues of this compound would involve synthesizing a series of related molecules with variations at the 2, 5, 6, and 8 positions. The biological activity of these analogues, for example, their A2A receptor antagonist activity, would be measured. Subsequently, a QSAR model could be built to identify the key structural features that govern this activity.

The following interactive table provides examples of descriptor classes that would be relevant in a QSAR study of quinazoline derivatives.

| Descriptor Class | Examples | Potential Influence on Activity | Reference |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions | nih.gov |

| Steric | Molecular volume, Molar refractivity | Relates to the size and shape of the molecule and its fit in the binding site | researchgate.net |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target | mdpi.com |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure | researchgate.net |

By leveraging SAR and QSAR methodologies, researchers can systematically explore the chemical space around the 6-bromo-2,5-dichloro-8-methoxyquinazoline scaffold to develop new and more effective therapeutic agents.

Investigation of Biological Activities Non Clinical and Molecular Mechanisms

In Vitro Antimicrobial Activities of Quinazoline (B50416) Derivatives

Quinazoline derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens.

Derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have demonstrated notable antibacterial properties. nih.gov When tested against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, several compounds within this series exhibited significant activity, which was found to be comparable to standard antibacterial drugs. nih.gov The investigation utilized the cup-plate agar (B569324) diffusion method to determine the extent of bacterial growth inhibition. nih.gov

| Compound/Drug | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa |

| Compound 2b | Significant Activity | Significant Activity | Significant Activity |

| Compound 2c | Significant Activity | Significant Activity | Significant Activity |

| Compound 2d | Significant Activity | Significant Activity | Significant Activity |

| Compound 2g | Significant Activity | Significant Activity | Significant Activity |

| Compound 2h | Significant Activity | Significant Activity | Significant Activity |

| Standard Drugs | Comparable Activity | Comparable Activity | Comparable Activity |

| Data sourced from a study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov |

The antifungal potential of quinazoline derivatives has also been well-documented. For instance, 6-bromo-4-ethoxyethylthio quinazoline has been shown to possess high antifungal activity against a range of plant pathogenic fungi, with EC50 values for mycelial growth inhibition ranging from 17.47 to 70.79 μg/mL. researchgate.net A study on its mechanism of action against Gibberella zeae revealed that treatment with the compound led to a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as a reduction in chitinase (B1577495) activity. researchgate.net

Furthermore, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives were evaluated for their antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Several of these compounds, specifically 2b, 2c, 2d, 2g, and 2h, displayed significant antifungal effects that were comparable to standard antifungal agents. nih.gov

The antiviral activity of quinazoline derivatives has been explored against various viruses. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for their antiviral and cytotoxic activities. nih.gov One compound in this series, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated potent antiviral activity against the vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml in E(6)SM cell culture. nih.gov However, the other compounds in the series did not show significant antiviral activity against the tested viruses, which included Herpes simplex-1, Herpes simplex-2, Vesicular stomatitis virus, and others. nih.gov None of the tested compounds exhibited significant activity against HIV-1. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Quinazoline derivatives are a well-established class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.

A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) investigated its anticancer activity against leukemia cell lines L1210, HL-60, and U-937. nih.gov The results indicated that BMAQ caused a dose-dependent decrease in the number of viable cells. nih.gov Further investigation into the mechanism of cell death revealed that BMAQ induces apoptosis, as evidenced by DNA fragmentation, fluorescence microscopy, and an increase in caspase-3 activity. nih.gov

The antiproliferative activity of many quinazoline derivatives is attributed to their ability to inhibit specific enzymes and receptors that are crucial for cancer cell growth and survival. A series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents, with their activity evaluated against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. nih.gov One compound, designated 8a, which features an aliphatic linker at the SH group, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Molecular docking studies suggested that these compounds could bind to and inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The binding energy of compound 8a was calculated to be -6.7 kcal/mol, indicating a strong interaction with the EGFR active site. nih.gov

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Carcinoma) | 15.85 ± 3.32 |

| SW480 (Colorectal Carcinoma) | 17.85 ± 0.92 |

| MRC-5 (Normal Cell Line) | 84.20 ± 1.72 |

| Data from a study on 6-bromo quinazoline-4(3H)-one derivatives. nih.gov |

Anti-inflammatory Activities in Cell-Based Assays

There are no specific data available for the anti-inflammatory activities of 6-Bromo-2,5-dichloro-8-methoxyquinazoline in cell-based assays.

Inhibition of Inflammatory Mediators (e.g., NO Production)

No studies were identified that investigated the ability of 6-Bromo-2,5-dichloro-8-methoxyquinazoline to inhibit the production of inflammatory mediators such as nitric oxide (NO). Research on other quinazoline derivatives has shown that some can suppress NO production in macrophage cell lines, suggesting a potential anti-inflammatory mechanism, but this has not been demonstrated for the specified compound.

Immunomodulatory Properties (Non-Clinical)

The scientific literature lacks any non-clinical studies on the immunomodulatory properties of 6-Bromo-2,5-dichloro-8-methoxyquinazoline . While certain quinazoline derivatives bearing different substitution patterns have been reported to possess immunomodulatory potential, no such investigations have been published for this particular molecule.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Methods for Purity Assessment and Separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and widely utilized technique in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the context of the synthesis of quinazoline (B50416) derivatives, TLC is an indispensable tool. nih.gov For instance, in the synthesis of various 6-bromo-quinazoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.gov

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or solvent mixture). The choice of the mobile phase is crucial for achieving optimal separation. While specific Rf (retardation factor) values for 6-Bromo-2,5-dichloro-8-methoxyquinazoline are not publicly documented, the selection of an appropriate eluent system would be determined empirically. A typical procedure would involve spotting a small amount of the reaction mixture onto a TLC plate and developing it in a chamber containing a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots are then visualized, often under UV light at 254 nm, especially for UV-active compounds like quinazolines. researchgate.net The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a qualitative measure of the compound's polarity and can be used for comparison with standards.

Preparative TLC can also be employed for the purification of small quantities of the target compound, where a larger amount of the crude product is applied to a thicker TLC plate, and the desired band is scraped off and the compound extracted. jove.com

Table 1: General Parameters for Thin-Layer Chromatography of Quinazoline Derivatives

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | Mixtures of Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Visualization | Method used to see the separated spots. | UV light (254 nm), Iodine vapor, specific staining reagents |

| Rf Value | Ratio of solute to solvent travel distance. | Dependent on compound polarity and mobile phase composition |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. For complex heterocyclic molecules like substituted quinazolines, single-crystal X-ray diffraction analysis is invaluable for unambiguous structure elucidation. researchgate.netjcsp.org.pknih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to the generation of a detailed molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

While the specific crystal structure of 6-Bromo-2,5-dichloro-8-methoxyquinazoline has not been reported in the Cambridge Structural Database, the crystallographic analysis of numerous other substituted quinazoline derivatives has been published. nih.govmdpi.comresearchgate.net These studies demonstrate the power of X-ray crystallography in confirming the substitution pattern on the quinazoline core and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. For example, the crystal structure of a 2-aryl substituted 4-cyanoquinazoline was determined to be in the triclinic crystal system. mdpi.com

Table 2: Illustrative Crystallographic Data for a Substituted Quinazoline Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.123 Å, b = 10.456 Å, c = 12.345 Åα = 90.12°, β = 95.67°, γ = 109.87° |

| Volume (V) | 978.5 ų |

| Z (molecules per unit cell) | 2 |

| Calculated Density (Dc) | 1.456 g/cm³ |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. researchgate.netjcsp.org.pk This method provides a fundamental check on the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition.

For 6-Bromo-2,5-dichloro-8-methoxyquinazoline (C9H4BrCl2N2O), the theoretical elemental composition can be calculated based on its molecular weight.

Table 3: Theoretical Elemental Composition of 6-Bromo-2,5-dichloro-8-methoxyquinazoline

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 36.30 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.35 |

| Bromine | Br | 79.904 | 1 | 79.904 | 26.84 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 23.82 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.41 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.37 |

| Total Molecular Weight | 297.954 | 100.00 |

In research publications, the results of elemental analysis are typically presented by comparing the calculated percentages with the experimentally found values. For instance, for a related compound, 2-(3-Bromophenyl)-4-cyanoquinazoline, the elemental analysis was reported as: Anal. Calcd for C15H8BrN3: C, 58.09; H, 2.60; N, 13.55%. Found: C, 58.12; H, 2.58; N, 13.57%. mdpi.com A close match, generally within ±0.4%, is considered a confirmation of the compound's purity and proposed formula.

Derivatives, Analogues, and Hybrid Structures of 6 Bromo 2,5 Dichloro 8 Methoxyquinazoline

Design and Synthesis of Novel Quinazoline (B50416) Analogues for Enhanced Activity or Selectivity

The rational design and synthesis of novel quinazoline analogues are central to discovering compounds with improved therapeutic profiles. This process often involves modifying a lead compound to optimize its interaction with a biological target, thereby enhancing its potency and selectivity.

A common strategy is the structural modification of the quinazoline core at various positions. mdpi.com For instance, a series of novel quinazolin-4-amine (B77745) derivatives were designed and synthesized as selective Aurora A kinase inhibitors by exploiting structural differences between Aurora A and B kinases. nih.gov This structure-based design led to compounds with significantly improved selectivity, with some showing over 750-fold more selectivity compared to the lead compound. nih.gov Similarly, new series of 6-bromo quinazoline-4(3H)-one derivatives have been designed and synthesized as potential cytotoxic agents. nih.govresearchgate.net In vitro screening of these compounds against cancer cell lines revealed that specific substitutions on the thiol group at the C-2 position influenced their anticancer activity. nih.gov

The synthesis of these analogues employs various chemical reactions. A typical synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one starts with the bromination of anthranilic acid, followed by reaction with phenyl isothiocyanate. nih.gov This key intermediate can then be reacted with various alkyl or benzyl (B1604629) halides to produce a library of derivatives. nih.gov Another approach involves a scaffold-hopping strategy, where the core structure of a known bioactive molecule is replaced with a quinazoline ring to develop novel inhibitors, as demonstrated in the creation of coronavirus inhibitors derived from a cajanine scaffold. nih.gov

Researchers have also synthesized quinazolinone-based derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The design of these compounds mimicked the structural features of third-generation EGFR inhibitors, leading to potent antiproliferative activity against various human cancer cell lines. nih.gov The synthesis can involve reacting a 2-hydrazino-quinazolinone intermediate with appropriate aldehydes to form hydrazone derivatives. nih.gov

Table 1: Examples of Designed Quinazoline Analogues and Their Biological Targets

| Quinazoline Analogue Class | Target/Activity | Design Strategy | Reference |

| Quinazolin-4-amine derivatives | Selective Aurora A kinase inhibitors | Structure-based design exploiting enzyme structural differences | nih.gov |

| 6-Bromo quinazoline-4(3H)-one derivatives | Cytotoxic agents (anticancer) | Modification of substitutions at the C-2 position | nih.govresearchgate.net |

| Quinazolinone derivatives | EGFR inhibitors | Mimicking structural features of known third-generation inhibitors | nih.gov |

| Quinazoline derivatives | Coronavirus inhibitors | Scaffold-hopping from a cajanine scaffold | nih.gov |

Molecular Hybridization Strategies Involving the Quinazoline Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. nih.gov This approach aims to create hybrid compounds with synergistic or multi-target activity, potentially leading to improved potency and the ability to address complex diseases. nih.govnih.gov The quinazoline ring is a versatile scaffold frequently used in molecular hybridization. researchgate.netnih.gov

Various biologically active moieties have been linked to the quinazoline core to generate novel hybrids. For example, quinazoline has been hybridized with other heterocyclic systems like triazole, oxadiazole, and indole. nih.gov

Triazole Hybrids: Hassanzadeh et al. designed hybrids incorporating both triazole and quinazolinone features, linked via a 2-thioacetamido group. nih.gov These hybrids were synthesized and evaluated for their activity against cancer cell lines. nih.gov

Oxadiazole Hybrids: Novel hybrids were created using 2-substituted quinazolinones and 2-phenyloxadiazole, which demonstrated potent anti-cancer activity. nih.gov

Indole Hybrids: Quinazolinone-based indolyl amides were designed based on the observation that indole-based amides can induce apoptosis. nih.gov

Other examples of quinazoline hybridization include:

Fibrate Hybrids: A series of quinazolinone-fibrate hybrids were synthesized as peroxisome proliferator-activated receptor-α (PPARα) agonists, showing potential as antihyperlipidemic agents. nih.gov

Chalcone Hybrids: Quinazoline-chalcone hybrids have been prepared and evaluated for their ability to inhibit beta-hematin formation, a key process in the malaria parasite. mdpi.com

Artemisinin Hybrids: Novel quinazoline-artemisinin hybrids were synthesized and showed potent antiviral activity against cytomegalovirus. mdpi.com

The synthesis of these hybrids often involves multi-step procedures. For instance, quinazolinone-sulfonamide hybrids were designed using glycine (B1666218) as a precursor in an efficient multi-step synthesis. nih.gov The molecular hybridization of various pharmacophores with quinazoline derivatives has successfully resulted in lead compounds with multifaceted biological activities. nih.gov

Table 2: Examples of Molecular Hybridization with the Quinazoline Scaffold

| Hybrid Class | Linked Pharmacophore | Target/Activity | Reference |

| Quinazolinone-Triazole | 1,2,4-Triazole | Anticancer | nih.gov |

| Quinazolinone-Oxadiazole | 2-Phenyloxadiazole | Anticancer | nih.gov |

| Quinazolinone-Indole | Indole | Anticancer (Apoptosis induction) | nih.gov |

| Quinazolinone-Fibrate | Fibrate | PPARα agonists (Antihyperlipidemic) | nih.gov |

| Quinazoline-Chalcone | Chalcone | Antimalarial | mdpi.com |

| Quinazoline-Artemisinin | Artemisinin | Antiviral | mdpi.com |

| Quinazolinone-Sulfonamide | Sulfonamide | Antibacterial | nih.gov |

Systematic Modification of Substituents at Positions 2, 5, 6, and 8 of the Quinazoline Ring

Systematic modification of substituents at specific positions of the quinazoline ring is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the properties of lead compounds. researchgate.net The substitution pattern of 6-Bromo-2,5-dichloro-8-methoxyquinazoline highlights several key positions where modification can significantly impact biological activity.

Position 2: The C-2 position is frequently modified. Studies have shown that introducing methyl or thiol groups at this position can be essential for antimicrobial activities. nih.gov In a series of 6-bromo-quinazolin-4(3H)-one derivatives, variations in the substituent attached to a thiol group at position 2 directly affected their anticancer potency. nih.gov Selective modification at the C-2 position can be challenging due to the higher reactivity of the C-4 position in nucleophilic aromatic substitutions, but specific methods have been developed to achieve this regioselectivity. beilstein-journals.org

Position 5: While less commonly discussed in broad SAR reviews, modification at the C-5 position is synthetically feasible and explored in drug discovery programs. The existence of compounds like 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one, a related heterocyclic structure used to prepare CDK4/6 inhibitors, demonstrates that substitution at this position is a viable strategy for generating structural diversity. nih.govchemicalbook.compharmaffiliates.com The presence of a chlorine atom at C-5 in the title compound suggests a site for potential interaction with biological targets or for further chemical modification.

Position 6: The C-6 position is a well-established site for modification to enhance biological activity. The presence of a halogen, such as the bromine in the title compound, is often associated with improved potency. nih.gov Specifically, 6-substituted-4-anilinoquinazolines have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The introduction of an alkyl-thiobenzothiazole side chain at the 6-position of 4-anilinoquinazolines resulted in compounds with good biological activity. nih.gov

Position 8: Like position 6, the presence of a halogen at position 8 has been shown to improve the antimicrobial activity of quinazolinone derivatives. nih.gov More recently, a detailed study demonstrated that introducing larger substituents at the C-8 position of quinazolin-4-ones can significantly improve the potency and selectivity of tankyrase inhibitors. researchgate.net Specifically, nitro and diol substituents at C-8 were shown to engage in new interactions within the enzyme's binding site, leading to compounds with IC50 values in the nanomolar range. researchgate.net The methoxy (B1213986) group at C-8 in the title compound provides a different type of substitution—an electron-donating group—which can influence the electronic properties and binding interactions of the molecule.

Table 3: Summary of Substituent Effects at Key Quinazoline Positions

| Position | Common Substituents | Impact on Biological Activity | Reference |

| 2 | Thiol derivatives, Methyl, Amine | Essential for antimicrobial and anticancer activities. | nih.govnih.gov |

| 5 | Chlorine, Methyl | Provides site for interaction and structural diversity. | nih.gov |

| 6 | Halogens (e.g., Bromo), Anilino groups | Enhances anticancer and antimicrobial potency; key for EGFR inhibition. | nih.govnih.gov |

| 8 | Halogens, Nitro, Diol, Methoxy | Improves antimicrobial activity; enhances potency and selectivity of enzyme inhibitors. | nih.govresearchgate.net |

Structure-Based Drug Design Approaches for Quinazoline Library Development

Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This methodology is extensively used in the development of quinazoline-based therapeutic agents, enabling the rational design of compound libraries with a higher probability of success. researchgate.net

The SBDD process typically involves several computational techniques:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a target protein. nih.gov It was used to study the binding of 6-bromo quinazoline derivatives to the EGFR active site, helping to explain their structure-activity relationships. nih.govresearchgate.net Similarly, docking studies were performed for quinazolinone-fibrate hybrids in the active site of the PPARα receptor to understand their interactions. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A validated pharmacophore model for the hTERT thumb domain was used to screen databases for new drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. A 2D-QSAR study was conducted on a series of 26 quinazoline derivatives to model their EGFR-TK inhibitory activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and the key interactions that maintain binding. nih.gov MD analysis of quinazolin-4-amine derivatives with Aurora kinases identified a salt bridge that was key to isoform selectivity, a finding not apparent from static crystal structures. nih.gov

These computational approaches significantly reduce the need for extensive experimental screening by prioritizing compounds with optimal predicted interactions. researchgate.net Through SBDD, a series of quinazolin-4-amine derivatives were designed and synthesized, leading to a potent and selective Aurora A kinase inhibitor that effectively suppressed tumor growth in animal models. nih.gov This demonstrates the power of SBDD in accelerating the development of novel quinazoline-based drug candidates.

Table 4: Application of SBDD in Quinazoline Library Development

| SBDD Technique | Application | Quinazoline Target | Reference |

| Molecular Docking & MD Simulation | Consideration of binding affinity and interactions. | EGFR | nih.govresearchgate.net |

| Structure-Based Drug Design & MD Simulation | Design of selective inhibitors by exploiting structural differences. | Aurora A Kinase | nih.gov |

| 2D-QSAR & Molecular Docking | Clarifying binding modes and predicting activity. | EGFR-TK, Topoisomerase I | researchgate.net |

| Molecular Docking | Studying interactions and binding energies in the receptor active site. | PPARα | nih.gov |

Potential Non Clinical Applications and Future Research Directions

6-Bromo-2,5-dichloro-8-methoxyquinazoline as a Synthetic Intermediate for Advanced Organic Compounds

The utility of 6-Bromo-2,5-dichloro-8-methoxyquinazoline as a synthetic intermediate lies in the reactivity of its substituents. Halogen atoms, such as bromine and chlorine, are excellent leaving groups for various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

The presence of multiple distinct halogen atoms (a bromine at position 6 and chlorines at positions 2 and 5) allows for selective and sequential functionalization. This differential reactivity enables the controlled, step-wise introduction of different molecular fragments, leading to the construction of highly complex and precisely substituted organic compounds. For instance, the chloro groups can be substituted by nucleophiles, while the bromo group can be used in metal-catalyzed cross-coupling reactions. nih.gov This controlled synthesis is crucial for building libraries of compounds for screening in drug discovery and for developing materials with specific electronic or photophysical properties. nih.govresearchgate.net

The methoxy (B1213986) group at the 8-position also influences the electronic properties of the quinazoline (B50416) ring system and can be a site for further chemical transformation, such as demethylation followed by the introduction of other functional groups. The strategic placement of substituents is critical for tuning the biological activity and physical properties of the final products. frontiersin.org

Role of Quinazoline Derivatives as Lead Compounds in Preclinical Drug Discovery

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov This structural motif is present in numerous natural products and has been extensively used to develop clinically successful drugs. mdpi.com

The diverse biological activities exhibited by quinazoline-based compounds make them ideal lead structures in preclinical drug discovery programs. wisdomlib.org They have shown potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents, among others. mdpi.commdpi.com Several FDA-approved drugs, particularly in oncology, feature the quinazoline core, demonstrating its therapeutic importance. mdpi.com

The process of drug discovery often begins with a lead compound that shows promising activity. This lead is then chemically modified to optimize its efficacy, selectivity, and pharmacokinetic properties. The quinazoline ring system is highly amenable to such modifications, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) by introducing various substituents at different positions. mdpi.comnih.gov This flexibility facilitates the development of potent and selective drug candidates for a multitude of diseases. wisdomlib.orgontosight.ai

| Pharmacological Activity | Therapeutic Area | References |

| Anticancer | Oncology | nih.govwisdomlib.orgmdpi.comnih.gov |

| Anti-inflammatory | Inflammation | mdpi.commdpi.com |

| Antiviral | Infectious Diseases | mdpi.comfrontiersin.org |

| Antibacterial | Infectious Diseases | mdpi.commdpi.comfrontiersin.org |

| Antifungal | Infectious Diseases | mdpi.commdpi.comfrontiersin.org |

| Anticonvulsant | Neurology | nih.govmdpi.com |

| Antimalarial | Infectious Diseases | mdpi.com |

| Antihypertensive | Cardiology | mdpi.com |

Exploration of Quinazoline-Based Compounds in Agrochemical Development (e.g., Pesticides)

The structural versatility and broad biological activity of quinazoline derivatives extend beyond medicine into the field of agrochemicals. nih.govresearchgate.net Research has demonstrated their potential as effective agents for crop protection, including as herbicides, fungicides, and insecticides. mdpi.com The 4(3H)-quinazolinone scaffold, in particular, is a key structure in the discovery of new agrochemicals. mdpi.com

For instance, certain quinazoline-2,4-dione derivatives have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. researchgate.net These compounds have shown potent, broad-spectrum weed control with favorable crop selectivity. Similarly, other quinazoline analogs have exhibited significant antifungal activity against various plant pathogens, as well as insecticidal properties. mdpi.comresearchgate.net

The development of new pesticides is crucial for ensuring food security, and quinazolines offer a promising chemical scaffold for this purpose. Their adaptability allows for the creation of novel active ingredients that can overcome existing resistance mechanisms in pests and weeds. nih.gov

Emerging Areas of Research for Polysubstituted Quinazolines

The field of quinazoline chemistry is continually evolving, with researchers exploring new applications for these versatile molecules. Emerging research is focused on developing highly substituted quinazolines for specialized applications in medicine and materials science.

One key area is the development of targeted therapies in oncology. nih.gov Researchers are designing polysubstituted quinazolines that can selectively inhibit specific molecular targets involved in cancer progression, such as protein kinases and poly(ADP-ribose)polymerase (PARP). nih.govnih.gov This targeted approach aims to create more effective cancer treatments with fewer side effects compared to traditional chemotherapy. nih.gov

Beyond medicine, there is growing interest in the application of quinazoline derivatives in materials chemistry. Their rigid, planar structure and tunable electronic properties make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The ability to precisely modify the substitution pattern on the quinazoline core allows for the fine-tuning of their photophysical and electrochemical properties. researchgate.net

Identification of Research Gaps and Future Perspectives in Quinazoline Chemistry

Despite significant progress, several research gaps and opportunities remain in the field of quinazoline chemistry. A primary challenge is the development of more efficient, sustainable, and atom-economical synthetic methods for accessing complex, polysubstituted quinazolines. nih.govfrontiersin.org While many synthetic routes exist, there is a need for greener methodologies that minimize waste and avoid harsh reaction conditions. frontiersin.org

Another critical area for future research is the continued exploration of the vast chemical space of quinazoline derivatives to identify new biological targets and therapeutic applications. researchgate.net Many of the potential pharmacological activities of this compound class are yet to be fully investigated. A deeper understanding of the structure-activity relationships is necessary to design next-generation quinazoline-based drugs with improved potency, selectivity, and safety profiles. mdpi.comwisdomlib.org

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2,5-dichloro-8-methoxyquinazoline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For bromination, anhydrous sodium acetate in glacial acetic acid is used to control reactivity, as described in bromination protocols for similar quinazolines (e.g., 3,3-dibromo derivatives) . Substitution reactions with nucleophiles (e.g., methoxide) require careful temperature control (40–60°C) and inert atmospheres to avoid side reactions. Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 6-bromo-2,5-dichloro-8-methoxyquinazoline?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-Cl at ~700 cm⁻¹) and hydrogen bonding patterns .

- NMR : H NMR detects methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by halogen electronegativity. C NMR confirms substitution patterns (e.g., upfield shifts for carbons adjacent to Cl/Br) .

- X-ray crystallography : Resolves molecular geometry (e.g., E/Z configurations in hydrazone derivatives) and intermolecular interactions (e.g., N–H∙∙∙O hydrogen bonds forming 1D chains) .

Q. How should researchers design in vitro antimicrobial assays for this compound?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) at 18–24 hours. Synergistic effects can be tested with checkerboard assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of 6-bromo-2,5-dichloro-8-methoxyquinazoline?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms improve accuracy for halogenated systems . Solvent effects (e.g., PCM model for DMSO) refine redox potential predictions. Correlate computed Mulliken charges with experimental substituent effects (e.g., Br vs. Cl on aromatic ring polarization) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. serotonin receptor affinity)?

- Methodological Answer : Cross-validate assays using isogenic bacterial strains or receptor-specific knockout models. For example, if a compound shows 5-HT2C receptor activity (Ki < 3 µM) but weak antimicrobial effects, conduct competitive binding assays to confirm target specificity . Use molecular docking (e.g., AutoDock Vina) to identify binding poses in dual-activity scenarios. Adjust substituents (e.g., replacing Br with CF₃) to isolate biological pathways .

Q. How do halogen substituents (Br, Cl) and methoxy positioning influence structure-activity relationships (SAR) in quinazoline derivatives?

- Methodological Answer :

- Halogen effects : Bromine enhances lipophilicity (logP ↑) and π-stacking in hydrophobic pockets (e.g., 5-HT2A receptor). Chlorine increases electronegativity, polarizing the aromatic ring for hydrogen bonding .

- Methoxy positioning : Para-methoxy groups (8-position) improve metabolic stability by sterically blocking CYP450 oxidation. Compare with meta-substituted analogs to quantify steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.